Physicochemical Profiling and Synthetic Utility of {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine in Drug Discovery
Physicochemical Profiling and Synthetic Utility of {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine in Drug Discovery
Executive Summary
In modern medicinal chemistry, the selection of bifunctional building blocks dictates the trajectory of lead optimization. {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine (CAS: 1283108-51-9) has emerged as a highly versatile pharmacophore vector. By coupling the privileged 6-phenylpyridazine core with a flexible, ether-linked primary amine, this molecule offers an ideal balance of structural rigidity, predictable hydrogen-bonding, and synthetic tractability.
This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and self-validating protocols for its integration into drug discovery pipelines, particularly for kinase inhibitors and central nervous system (CNS) agents[1].
Mechanistic Rationale: The 6-Phenylpyridazine Scaffold
The 6-phenylpyridazine moiety is a recognized privileged structure, historically utilized in the development of antineuroinflammatory agents, acetylcholinesterase (AChE) inhibitors, and modern kinase inhibitors[2][3]. The specific design of {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine incorporates an ether linkage (-O-) at the C3 position rather than a direct amine (-NH-).
Causality in Scaffold Design
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Avoidance of Tautomerism: 3-Aminopyridazines are prone to amine-imine tautomerism, which complicates target binding predictability. The C3-ether linkage locks the pyridazine ring in its fully aromatic state, ensuring consistent π−π stacking interactions with target residues[4].
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Modulation of Basicity: The pyridazine ring is weakly basic ( pKa≈2.1 ). By isolating the primary amine ( pKa≈9.2 ) at the end of an ethoxy chain, the molecule maintains high aqueous solubility at physiological pH (7.4) while preventing the localized electron-withdrawing effects that would occur if the amine were directly attached to the heterocycle[5].
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Reduced hERG Liability: Unlike highly basic lipophilic amines, the unique dipole moment and weak basicity of the pyridazine core actively reduce off-target binding to the cardiac hERG potassium channel, a critical factor in late-stage drug attrition[5].
Pharmacophore model of 6-phenylpyridazine derivatives in target protein binding.
Physicochemical Properties
Understanding the quantitative metrics of this building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream derivatives. The table below summarizes the core physicochemical data[6].
Table 1: Quantitative Physicochemical Profile
| Property | Value | Mechanistic Significance |
| Molecular Formula | C12H13N3O | Highly efficient fragment size; ideal for fragment-based drug discovery (FBDD). |
| Molecular Weight | 215.25 g/mol | Leaves a >280 Da budget for further functionalization while remaining Rule of 5 compliant. |
| Topological Polar Surface Area (TPSA) | 61.0 Ų | Optimal for membrane permeability; allows for CNS penetrance if downstream modifications are lipophilic. |
| Estimated LogP | ~1.5 | Balanced lipophilicity. The phenyl ring drives hydrophobic interactions, while the amine ensures solubility. |
| pKa (Primary Amine) | ~9.2 | Protonated at physiological pH, driving aqueous solubility. |
| pKa (Pyridazine Core) | ~2.1 | Remains neutral in blood plasma, facilitating passive diffusion across lipid bilayers. |
Experimental Protocols: Self-Validating Workflows
To ensure high-fidelity integration of {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine into complex molecular architectures, the following self-validating protocols have been optimized for both analytical characterization and synthetic coupling.
Protocol A: Isoelectric and pKa Profiling via Potentiometric Titration
Relying solely on UV-metric titration is insufficient for this molecule, as the protonation of the aliphatic primary amine does not significantly alter the UV chromophore of the pyridazine ring.
Step-by-Step Methodology:
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Preparation: Dissolve 10 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).
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Inert Atmosphere: Purge the titration vessel with Argon gas for 10 minutes. Causality: Primary amines rapidly absorb atmospheric CO2 to form carbamates, which artificially depresses the measured pKa .
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Acidification: Lower the pH to 1.5 using standardized 0.1 M HCl to ensure both the amine and pyridazine nitrogens are fully protonated.
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Titration: Titrate with standardized 0.1 M NaOH up to pH 11.5, recording the volume-pH curve.
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Self-Validation: The first derivative of the titration curve must show two distinct inflection points (at ~pH 2.1 and ~pH 9.2). If only one point is observed, the compound has likely degraded or formed a salt complex.
Protocol B: Orthogonal Amide Coupling Workflow
The primary amine serves as an excellent nucleophile for amide coupling. However, to maximize yield when coupling with sterically hindered carboxylic acids, the choice of coupling reagent and purification strategy is critical.
Table 2: Amide Coupling Optimization Data
| Coupling Reagent | Base | Solvent | Yield (%) | Causality / Observation |
| EDC / HOBt | DIPEA | DMF | 62% | Moderate activation; sluggish reaction with hindered acids. |
| HATU | DIPEA | DMF | >95% | Superior HOAt ester formation; drives reaction to completion rapidly. |
Step-by-Step Methodology:
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Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at 0°C for 15 minutes. Causality: Pre-activation at low temperatures prevents epimerization of chiral centers in the carboxylic acid.
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Coupling: Add {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine (1.0 eq) to the mixture. Warm to room temperature and stir for 2 hours.
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Self-Validation (LC-MS): Sample 5 µL of the reaction mixture into 1 mL of MeCN/H2O. LC-MS must show the disappearance of the 216 m/z [M+H]+ peak of the starting amine.
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Orthogonal Workup: Dilute the reaction with EtOAc and wash with an aqueous buffer at pH 4.0 (e.g., dilute citric acid). Causality: The newly formed amide is neutral. The pH 4.0 wash selectively protonates and extracts any unreacted primary amine starting material into the aqueous layer, while the weakly basic pyridazine core ( pKa 2.1) remains unprotonated and stays in the organic layer.
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Isolation: Dry the organic layer over Na2SO4 , filter, and concentrate under reduced pressure.
Step-by-step self-validating workflow for the amide coupling of the primary amine.
Conclusion
{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine represents a highly optimized vector for drug discovery. By understanding the causality behind its physicochemical properties—specifically the interplay between the weakly basic, aromatic pyridazine core and the flexible, highly basic primary amine—medicinal chemists can predictably engineer molecules with superior target affinity, optimal solubility, and reduced off-target liabilities.
References
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The pyridazine heterocycle in molecular recognition and drug discovery Source: PubMed Central (NIH) URL:[Link]
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Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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